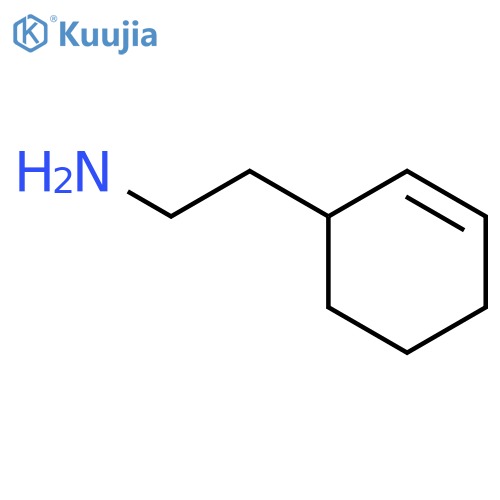

Cas no 53916-68-0 (2-(cyclohex-2-en-1-yl)ethan-1-amine)

2-(cyclohex-2-en-1-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-Cyclohexene-1-ethanamine

- 2-(cyclohex-2-en-1-yl)ethan-1-amine

-

2-(cyclohex-2-en-1-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-38314487-10.0g |

2-(cyclohex-2-en-1-yl)ethan-1-amine |

53916-68-0 | 95% | 10.0g |

$2980.0 | 2023-01-31 | |

| Enamine | BBV-38314487-1g |

2-(cyclohex-2-en-1-yl)ethan-1-amine |

53916-68-0 | 95% | 1g |

$903.0 | 2023-10-29 | |

| Enamine | BBV-38314487-5g |

2-(cyclohex-2-en-1-yl)ethan-1-amine |

53916-68-0 | 95% | 5g |

$2369.0 | 2023-10-29 | |

| Enamine | BBV-38314487-1.0g |

2-(cyclohex-2-en-1-yl)ethan-1-amine |

53916-68-0 | 95% | 1.0g |

$903.0 | 2023-01-31 | |

| Enamine | BBV-38314487-2.5g |

2-(cyclohex-2-en-1-yl)ethan-1-amine |

53916-68-0 | 95% | 2.5g |

$1871.0 | 2023-10-29 | |

| Enamine | BBV-38314487-5.0g |

2-(cyclohex-2-en-1-yl)ethan-1-amine |

53916-68-0 | 95% | 5.0g |

$2369.0 | 2023-01-31 | |

| Enamine | BBV-38314487-10g |

2-(cyclohex-2-en-1-yl)ethan-1-amine |

53916-68-0 | 95% | 10g |

$2980.0 | 2023-10-29 |

2-(cyclohex-2-en-1-yl)ethan-1-amine 関連文献

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

2-(cyclohex-2-en-1-yl)ethan-1-amineに関する追加情報

Introduction to 2-(cyclohex-2-en-1-yl)ethan-1-amine (CAS No. 53916-68-0)

2-(cyclohex-2-en-1-yl)ethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 53916-68-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a cyclohexenyl moiety linked to an amine functional group, has garnered attention due to its structural versatility and potential biological activities. The compound's unique structure, characterized by a conjugated system of a cyclohexene ring and an ethylamine side chain, makes it a valuable scaffold for the development of novel chemical entities (CIDs) with applications in medicinal chemistry and drug discovery.

The synthesis and characterization of 2-(cyclohex-2-en-1-yl)ethan-1-amine have been subjects of extensive study in academic and industrial laboratories. The compound's synthesis typically involves the reaction of cyclohexenone with ethylamine under controlled conditions, often catalyzed by appropriate bases or transition metal complexes. This reaction pathway highlights the compound's accessibility and its potential for further functionalization, making it a versatile building block in synthetic organic chemistry.

Recent advancements in the field of drug discovery have underscored the importance of heterocyclic compounds, particularly those incorporating aromatic or partially aromatic rings. 2-(cyclohex-2-en-1-yl)ethan-1-amine fits well within this category, as its cyclohexenyl ring can participate in various non-covalent interactions with biological targets. These interactions are crucial for modulating biological processes and have been exploited in the design of pharmacophores targeting a wide range of diseases.

In particular, the amine group in 2-(cyclohex-2-en-1-yl)ethan-1-amine provides a site for hydrogen bonding and coordination interactions, which are critical for binding to biological macromolecules such as proteins and enzymes. This feature has led to its exploration as a component in the development of small-molecule inhibitors and activators. For instance, derivatives of this compound have been investigated for their potential role in modulating enzyme activity associated with metabolic pathways, offering promising avenues for therapeutic intervention.

The pharmacological profile of 2-(cyclohex-2-en-1-yl)ethan-1-amine has been examined through both computational modeling and experimental studies. Computational approaches, such as molecular docking and quantum mechanical calculations, have provided insights into how this compound interacts with potential target proteins. These studies suggest that the compound can adopt multiple conformations that enhance its binding affinity to biological receptors. Experimental validation through X-ray crystallography has further corroborated these findings, revealing detailed structural insights into the compound-receptor interactions.

One notable area of research involving 2-(cyclohex-2-en-1-yl)ethan-1-amine is its application in the development of antimicrobial agents. The structural features of this compound allow it to disrupt bacterial cell membranes or interfere with essential metabolic pathways. Preliminary studies have shown that certain derivatives exhibit promising activity against Gram-positive bacteria, suggesting their potential as lead compounds for novel antibiotics. This aligns with the growing need for alternative therapeutic strategies to combat antibiotic-resistant pathogens.

Another exciting application of 2-(cyclohex-2-en-1-y l)ethan -1 -amine is in the field of neuropharmacology. The ability of this compound to interact with neurotransmitter receptors has prompted investigations into its potential as a precursor for drugs targeting neurological disorders. For example, derivatives have been explored for their effects on serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and Parkinson's disease. While further research is needed to fully elucidate their therapeutic potential, these studies highlight the compound's promise as a pharmacological tool.

The chemical diversity offered by 2-(cyclohex - 2 - en - 1 - yl)ethan - 1 - amine also makes it an attractive candidate for library screening programs aimed at identifying novel bioactive molecules. By systematically modifying its structure through techniques such as Suzuki-Miyaura cross-coupling or reductive amination, researchers can generate libraries of derivatives with tailored properties. These libraries can then be screened against various biological assays to identify compounds with desired pharmacological effects.

In conclusion, 2 -( cyc lo hex - 2 - en - 1 - yl ) e than - 1 - am ine ( CAS No . 53916 - 68 - 0 ) is a multifaceted compound with significant potential in pharmaceutical research . Its unique structural features enable diverse interactions with biological targets , making it a valuable scaffold for drug discovery . Ongoing studies continue to uncover new applications for this compound , reinforcing its importance as a building block in medicinal chemistry . As research progresses , it is likely that 2 -( cyc lo hex - 2 - en - 1 - yl ) e than - 1 - am ine will play an increasingly pivotal role in the development of next-generation therapeutics .

53916-68-0 (2-(cyclohex-2-en-1-yl)ethan-1-amine) 関連製品

- 2171870-49-6((2-{(5-chlorofuran-2-yl)methylsulfanyl}ethyl)(propyl)amine)

- 959256-89-4(1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-one)

- 1518113-22-8(7-Bromo-2-methyl-2H-indazole-3-carbonitrile)

- 2172044-55-0(2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-3-yl}-N-methylformamido)acetic acid)

- 2154662-24-3((2S)-2-amino-3-(2-chloropyrimidin-4-yl)propanoic acid)

- 2138067-28-2(6-(3-amino-5-methylphenyl)pyridine-3-carbaldehyde)

- 1336390-07-8(2-(2R)-2-aminopropyl-6-bromophenol)

- 1775495-59-4(1-(2,5-difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine)

- 2138376-71-1(1-Butanone, 4-chloro-1-(3-cyclopropyltetrahydro-1,1-dioxido-1,4-thiazepin-4(5H)-yl)-)

- 2158520-04-6(3-amino-1,1-diethyl-3-methylurea)